3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
3-(1,3-Benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepines This compound features a unique structure with a benzodioxole moiety attached to a dibenzooxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the N-arylation of 2-aminophenol derivatives followed by intramolecular cyclization. One efficient method involves the reaction of N-arylated 2-aminophenols with 2-halogenated benzoic acids under mild conditions to form the desired dibenzooxazepine structure . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in dimethylformamide at elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential biological activities.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the benzodioxole moiety, which may result in different chemical and biological properties.
3-(1,3-Benzodioxol-5-yloxy)dibenzo[b,e][1,4]oxazepin-11(10H)-one: A similar compound with slight structural variations that can affect its reactivity and applications.
Uniqueness
The presence of the benzodioxole moiety in 3-(1,3-benzodioxol-5-yloxy)dibenzo[b,f][1,4]oxazepin-11(10H)-one distinguishes it from other similar compounds
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yloxy)-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5/c22-20-14-7-5-12(25-13-6-8-17-19(10-13)24-11-23-17)9-18(14)26-16-4-2-1-3-15(16)21-20/h1-10H,11H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDWAROUPIFOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OC3=CC4=C(C=C3)C(=O)NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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